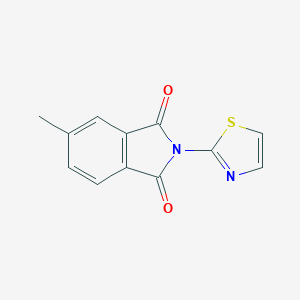

4-Methyl-N-(2-thiazolyl)phthalimide

Description

Properties

CAS No. |

303773-53-7 |

|---|---|

Molecular Formula |

C12H8N2O2S |

Molecular Weight |

244.27g/mol |

IUPAC Name |

5-methyl-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H8N2O2S/c1-7-2-3-8-9(6-7)11(16)14(10(8)15)12-13-4-5-17-12/h2-6H,1H3 |

InChI Key |

IRRQYYPYLONJFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=NC=CS3 |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=NC=CS3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural and functional differences between 4-Methyl-N-(2-thiazolyl)phthalimide and related compounds:

Key Findings from Comparative Studies

Anti-Inflammatory Activity

- Phthalimide-triazole hybrids (e.g., compound 3b in ) exhibit up to 69% anti-inflammatory activity by inhibiting nitric oxide (NO) overproduction and suppressing iNOS expression . The triazole moiety enhances binding to inflammatory targets like COX-2, akin to Celecoxib.

- This compound may share similar mechanisms due to the thiazole ring’s electron-rich structure, which facilitates π-interactions and hydrogen bonding with enzymes. However, the methyl group at the 4-position could improve lipophilicity and membrane permeability compared to bulkier substituents .

Enzyme Inhibition Potency

- Benzimidazole derivatives outperform phthalimide analogs in α-glucosidase inhibition (e.g., IC50 values), suggesting that replacing the phthalimide core with benzimidazole enhances target affinity .

- 1,3,4-Thiadiazole derivatives show superior AChE inhibition (IC50 = 18.2 nM) compared to phthalimide analogs. The thiadiazole nucleus engages Tyr121 and Tyr334 residues via hydrogen bonding, a mechanism less accessible to rigid phthalimide scaffolds .

Preparation Methods

Direct Condensation Using Pre-Substituted Phthalic Anhydrides

The most straightforward method involves reacting 4-methylphthalic anhydride with 2-aminothiazole under reflux conditions. This one-step process leverages the nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the imide.

Reaction Conditions

-

Solvent : Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are ideal due to their high boiling points and ability to dissolve both reactants.

-

Stoichiometry : A 1:1 molar ratio of anhydride to amine ensures minimal side products.

Example Procedure

-

Combine 4-methylphthalic anhydride (1.62 g, 10 mmol) and 2-aminothiazole (1.0 g, 10 mmol) in 30 mL of 1,4-dioxane.

-

Reflux at 110°C for 3 hours under inert atmosphere.

-

Cool and concentrate under reduced pressure.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) or recrystallize from ethyl acetate/hexane.

Post-Functionalization of Phthalimide Intermediates

When 4-methylphthalic anhydride is unavailable, an alternative route involves synthesizing N-(2-thiazolyl)phthalimide first, followed by electrophilic aromatic substitution to introduce the methyl group. However, this method is less common due to the challenges of selectively methylating the aromatic ring after imide formation.

Critical Analysis of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Boiling Point (°C) | Dielectric Constant | Suitability for Reaction |

|---|---|---|---|

| 1,4-Dioxane | 101 | 2.21 | High (favors cyclization) |

| DMF | 153 | 36.7 | Moderate (risk of side reactions) |

| Acetic Acid | 118 | 6.15 | Low (protonates amine, slowing reaction) |

Temperature and Time Optimization

-

60–80°C : Suitable for reactions with heat-sensitive amines but may require extended time (4+ hours).

-

100–120°C : Optimal for rapid cyclization (1–2 hours), though higher temperatures risk decomposing the thiazole ring.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

IR Spectroscopy : Peaks at 1710–1760 cm⁻¹ (imide C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch of thiazole).

-

¹H NMR : Aromatic protons appear as a multiplet at δ 7.6–8.0 ppm, with the methyl group as a singlet near δ 2.5 ppm.

Challenges and Mitigation Strategies

Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.